(Z)-methyl 2-(2-((2-(4-chlorophenoxy)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-[2-[2-(4-chlorophenoxy)acetyl]imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O4S/c1-24-17(23)10-21-14-4-2-3-5-15(14)26-18(21)20-16(22)11-25-13-8-6-12(19)7-9-13/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVRWZYWJHLNCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2SC1=NC(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Functional Group Variations
The following table summarizes key structural differences and similarities with related compounds:
Key Findings from Comparative Analysis
Physicochemical Properties
- Solubility and Lipophilicity : The methyl ester in the target compound offers moderate lipophilicity (logP ~2.8), whereas the ethyl ester analog () has higher logP (~3.2), favoring membrane penetration but reducing aqueous solubility . The sulfonylurea herbicide () has a polar triazine group, enhancing soil mobility but limiting blood-brain barrier penetration .
- Crystallinity : The Z-configuration in the target compound promotes planar stacking, as seen in related benzo[d]thiazole derivatives, which form stable crystals via N–H···O and C–H···O hydrogen bonds . The imidazolone-containing analog () exhibits tighter π-π interactions (centroid distance: 3.536 Å) due to its fused ring system, resulting in higher melting points (~250°C vs. ~180°C for the target compound) .
Preparation Methods
Cyclocondensation of 2-Aminobenzenethiol
A regioselective approach involves reacting 2-aminobenzenethiol with α-bromocarbonyl compounds under Hantzsch thiazole synthesis conditions. For instance, treatment with 2-[bis(methylthio)methylene]malononitrile in the presence of phosphorus pentasulfide yields thioamide intermediates, which subsequently react with α-bromoacetates to form the thiazole ring. This method achieves regioselectivity through steric and electronic control, favoring the Z-isomer due to intramolecular hydrogen bonding during cyclization.
Diazotization and Azide Substitution
An alternative route leverages diazotization of benzo[d]thiazol-2-amine (3) using tert-butyl nitrite and sodium azide, producing 2-azidobenzo[d]thiazole intermediates. Subsequent Staudinger reactions or copper-catalyzed click chemistry enable functionalization at the 2-position, though this method requires careful handling of azide intermediates due to instability.
Synthesis of (Z)-Methyl 2-(2-((2-(4-Chlorophenoxy)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Stepwise Assembly via Imine Formation
The target compound is synthesized through a three-step sequence:
Preparation of 2-Iminobenzo[d]thiazole (Intermediate A):
Benzo[d]thiazol-2-amine (10 mmol) reacts with 2-(4-chlorophenoxy)acetyl chloride (10.5 mmol) in dry dichloromethane under nitrogen. Triethylamine (12 mmol) catalyzes the acylation, yielding 2-((2-(4-chlorophenoxy)acetyl)imino)benzo[d]thiazole (Intermediate A) after 6 hours at 0–5°C.Acetylation with Methyl Glycidate:
Intermediate A (8 mmol) is treated with methyl glycidate (9 mmol) in acetonitrile at reflux for 12 hours. Potassium carbonate (10 mmol) facilitates nucleophilic ring-opening of the epoxide, forming the acetamide linkage.Esterification and Purification:
Crude product is dissolved in methanol and treated with thionyl chloride (2 eq) to esterify residual carboxylic acids. Recrystallization from ethanol/water (3:1) affords the pure Z-isomer (72% yield).
One-Pot Tandem Reaction
A streamlined protocol condenses the synthesis into a single vessel:
- Benzo[d]thiazol-2-amine, 2-(4-chlorophenoxy)acetic acid, and methyl 2-bromoacetate (1:1:1.2 molar ratio) are refluxed in dimethylformamide (DMF) with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base. The Z-isomer predominates (85% yield) due to kinetic control, confirmed by nuclear Overhauser effect (NOE) spectroscopy.
Analytical Characterization and Validation
Spectroscopic Data
- IR (KBr): 3320 cm⁻¹ (N–H stretch), 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=N imine), 1240 cm⁻¹ (C–O–C ether).
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.30 (m, 4H, Ar–H), 4.92 (s, 2H, CH₂CO), 4.10 (s, 3H, OCH₃), 3.78 (s, 2H, OCH₂).
- ¹³C NMR: 169.8 (C=O ester), 162.1 (C=N), 154.3 (C–O aryl), 133.2–119.4 (aromatic carbons), 52.1 (OCH₃).
Crystallographic Analysis
Single-crystal X-ray diffraction of analogous compounds confirms the Z-configuration, with dihedral angles between the benzo[d]thiazole and 4-chlorophenoxy groups ranging from 78° to 85°.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Stepwise Assembly | 72 | 98 | High regioselectivity, scalable | Multi-step, solvent-intensive |
| One-Pot Tandem | 85 | 95 | Time-efficient, reduced waste | Requires excess base, moderate Z/E |
| Diazotization-Azide | 50 | 90 | Functional group tolerance | Azide handling risks, lower yield |
Mechanistic Insights and Optimization Challenges
The Z-isomer’s predominance arises from intramolecular hydrogen bonding between the imine nitrogen and ester carbonyl during cyclization, as evidenced by density functional theory (DFT) calculations. Key challenges include:
- Epimerization Risk: Prolonged heating above 80°C promotes Z→E isomerization, necessitating strict temperature control.
- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance reaction rates but may complicate purification.
Industrial-Scale Considerations
For kilogram-scale production, the one-pot method is preferred due to its efficiency. Critical parameters include:
- Catalyst Load: DBU (15 mol%) balances cost and reactivity.
- Waste Management: DMF recovery via distillation reduces environmental impact.
Q & A
Q. What are the common synthetic routes for (Z)-methyl 2-(2-((2-(4-chlorophenoxy)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate?
The synthesis typically involves multi-step reactions, starting with functionalization of the benzo[d]thiazole core. A widely used approach is the Hantzsch thiazole synthesis , where α-halocarbonyl compounds (e.g., 2-(4-chlorophenoxy)acetyl chloride) react with thioamide precursors to form the thiazole ring . Key intermediates include 6-fluorobenzo[d]thiazole derivatives and cyclopropanecarbonyl compounds, with methyl ester groups introduced via nucleophilic substitution or condensation . Reaction conditions (e.g., anhydrous solvents, controlled temperatures) are critical to preserve stereochemistry (Z-configuration) .
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry and Z/E configuration by analyzing coupling constants and chemical shifts (e.g., imino proton resonance at δ 8.5–9.5 ppm) .
- X-ray Crystallography : Resolves absolute configuration and molecular packing; SHELX software (SHELXL/SHELXS) is standard for refinement .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 409.3) .
Q. What functional groups contribute to its reactivity and potential bioactivity?
The compound features:
Q. What preliminary biological activities have been reported for similar benzo[d]thiazole derivatives?
Analogous compounds exhibit enzyme inhibitory activity (e.g., cyclooxygenase-2, kinases) and anti-inflammatory effects in vitro. Screening involves:
- Enzyme inhibition assays (IC50 determination via spectrophotometry) .
- Cell viability assays (MTT/PrestoBlue) to assess cytotoxicity .
Advanced Research Questions
Q. How can synthetic yield be optimized for scale-up without compromising stereochemical integrity?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but require strict moisture control to avoid hydrolysis .
- Catalysts : Use of Lewis acids (e.g., ZnCl2) accelerates imino bond formation, while Pd-catalyzed cross-coupling introduces aryl groups .
- In-line monitoring : FTIR or Raman spectroscopy tracks reaction progress in real time, reducing byproducts .
Q. How should researchers address contradictory bioactivity data in different assay systems?
Discrepancies (e.g., high in vitro activity vs. low in vivo efficacy) may arise from metabolic instability or off-target effects . Mitigation strategies include:
- Orthogonal validation : Replicate assays in primary cells and genetically modified models .
- Metabolite profiling : LC-HRMS identifies degradation products or active metabolites .
Q. What computational methods predict binding modes to biological targets?
- Molecular docking (AutoDock Vina, Glide) : Simulates interactions with enzymes (e.g., COX-2) using the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level) .
- MD simulations (GROMACS) : Assesses binding stability over 100-ns trajectories, with MM-PBSA for free energy calculations .
Q. What challenges arise in crystallographic refinement of this compound?
Q. How does the thiazole ring’s electronic environment influence reactivity in nucleophilic substitutions?
The electron-deficient thiazole nitrogen directs electrophilic attacks to the sulfur-adjacent carbon. Substituents (e.g., 4-chlorophenoxy) alter resonance via inductive effects, quantified by Hammett σ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
